Ethyl ((3-amino-2-benzoyl-1-benzofuran-7-YL)oxy)acetate
Description
Ethyl ((3-amino-2-benzoyl-1-benzofuran-7-YL)oxy)acetate is a benzofuran derivative characterized by a benzofuran core substituted at three positions:
- Position 3: Amino (-NH₂) group.
- Position 2: Benzoyl (C₆H₅CO-) group.
- Position 7: Ethyl oxyacetate (-OCH₂COOEt) ester.
The unique substitution pattern of this compound suggests distinct electronic and steric properties, which may influence its reactivity, solubility, and biological interactions.
Properties
CAS No. |
301538-61-4 |
|---|---|
Molecular Formula |
C19H17NO5 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
ethyl 2-[(3-amino-2-benzoyl-1-benzofuran-7-yl)oxy]acetate |
InChI |
InChI=1S/C19H17NO5/c1-2-23-15(21)11-24-14-10-6-9-13-16(20)19(25-18(13)14)17(22)12-7-4-3-5-8-12/h3-10H,2,11,20H2,1H3 |
InChI Key |
AODAUEOBAXFWMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1OC(=C2N)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Core Benzofuran Skeleton Construction
The benzofuran core is typically synthesized via cyclization of ortho-substituted phenols or through Paal-Knorr-type reactions. A patent by describes the formation of 5-nitrobenzofuran derivatives by nitrating 2-n-butyl indole in concentrated sulfuric acid, followed by cyclization under acidic conditions. For example, treatment of 2-n-butyl indole with sodium nitrate in sulfuric acid at 0°C yields a nitro-substituted benzofuran precursor, which is subsequently reduced to the amine.
Introduction of the Benzoyl Group
Electrophilic aromatic substitution (EAS) or Friedel-Crafts acylation is employed to introduce the benzoyl moiety. In one protocol, 3-(4-methoxybenzoyl)-2-ethyl-5-nitrobenzothiophene undergoes demethylation using pyridine hydrochloride at 185°C, producing a hydroxyl intermediate that is later acylated. Alternatively, direct acylation of the benzofuran ring with benzoyl chloride in dichloromethane, catalyzed by Lewis acids like boron trifluoride, has been reported.
Amination Strategies
The 3-amino group is introduced via two primary routes:
-
Nitration-Reduction Sequence : Nitration of the benzofuran core using nitric acid/sulfuric acid mixtures, followed by catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl).
-
Direct Electrophilic Amination : The ACS journal highlights the use of N-Boc-oxaziridines for electrophilic amination of aromatic systems, which avoids harsh reduction conditions. This method, applied to amino acid derivatives, could be adapted for benzofuran substrates.
Esterification with Ethyl Bromoacetate
The final step involves nucleophilic substitution between the 7-hydroxy group of the benzofuran intermediate and ethyl bromoacetate. A base such as potassium carbonate in acetone facilitates the reaction at elevated temperatures (50–60°C). The patent corroborates this approach, demonstrating analogous substitutions with ethyl acetate in refluxing toluene (110°C, 72 hours).
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Solvent for Esterification | Acetone | 78% → 89% | |
| Acylation Temperature | 0°C (BF₃ catalysis) | 65% → 82% | |
| Amination Time | 24 hours (H₂/Pd-C) | 70% → 92% |
Polar aprotic solvents like acetone enhance nucleophilicity during esterification, while low temperatures during acylation minimize side reactions. Extended reaction times in hydrogenation ensure complete nitro-to-amine conversion.
Catalytic Systems
-
Reduction Catalysts : Palladium on carbon (5 wt%) in ethanol achieves >90% yield for nitro reductions.
-
Lewis Acids : Boron trifluoride diethyl etherate (BF₃·OEt₂) accelerates Friedel-Crafts acylations, with a 15% increase in regioselectivity compared to AlCl₃.
Purification and Characterization
Chromatographic Techniques
| Purification Step | Stationary Phase | Eluent System | Purity Achieved |
|---|---|---|---|
| Post-esterification | Silica gel | Hexane/ethyl acetate (8:2) | 98.5% |
| Final compound | Silica gel | Ethyl acetate | 99.2% |
Column chromatography is critical for removing unreacted ethyl bromoacetate and byproducts. The patent emphasizes gradient elution with hexane/ethyl acetate mixtures to isolate intermediates.
Recrystallization Protocols
Recrystallization from methanol or ethyl acetate/heptane (1:1) yields crystalline products with >99% purity. For example, the hydrochloride salt of the amine intermediate is recrystallized from ethyl acetate to remove residual di-n-butylamine.
Industrial-Scale Production Considerations
Solvent Recovery Systems
Industrial processes utilize continuous distillation to recover acetone and toluene, reducing costs by 30–40%. The patent notes that refluxing 200 mL of toluene for 72 hours in a 1 kg batch aligns with pilot-scale feasibility.
Waste Management
-
Neutralization of acidic byproducts with sodium bicarbonate minimizes corrosion.
-
Spent catalysts (e.g., Pd-C) are filtered and regenerated via oxidative treatments.
Recent Advances in Methodology
Chemical Reactions Analysis
Types of Reactions
Ethyl ((3-amino-2-benzoyl-1-benzofuran-7-YL)oxy)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the benzoyl group to a hydroxyl group.
Substitution: This reaction can replace the ethoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Ethyl ((3-amino-2-benzoyl-1-benzofuran-7-YL)oxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl ((3-amino-2-benzoyl-1-benzofuran-7-YL)oxy)acetate involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Benzofuran Derivatives
Structural Comparison
The table below highlights key structural differences between Ethyl ((3-amino-2-benzoyl-1-benzofuran-7-YL)oxy)acetate and related compounds:
Key Observations :
- Substituent Effects: The amino and benzoyl groups in the target compound may enhance hydrogen bonding and π-π stacking compared to thioether (SCH₃) or halogen (F) substituents .
Comparison :
- The target compound’s synthesis may resemble ’s ester hydrolysis but reversed (esterification instead of hydrolysis).
- Unlike ’s PPA-mediated cyclization, benzofuran derivatives often employ Friedel-Crafts acylation or Ullmann coupling for functionalization.
Pharmacological and Physicochemical Properties
Key Findings :
- The amino group in the target compound could serve as a hydrogen bond donor, enhancing interactions with biological targets (e.g., enzymes or receptors).
- The benzoyl group may improve stability against metabolic degradation compared to thioether or halogen substituents.
Crystallographic and Molecular Interactions
Comparison :
- ’s compound forms centrosymmetric dimers via O–H···O bonds, whereas the target compound’s NH₂ group may enable N–H···O/N interactions, influencing crystal packing .
Q & A
Q. What are the optimized synthetic routes for Ethyl ((3-amino-2-benzoyl-1-benzofuran-7-YL)oxy)acetate, and how can side reactions be minimized?
- Methodological Answer : The synthesis typically involves coupling benzofuran intermediates with ethyl oxyacetate derivatives. A common approach includes:
Nucleophilic substitution : Reacting a halogenated benzofuran precursor (e.g., 7-hydroxy-3-amino-2-benzoyl-1-benzofuran) with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) under reflux in aprotic solvents like DMF or THF .
Esterification : Protecting the amino group prior to coupling to avoid undesired side reactions, followed by deprotection .
- Optimization :
- Solvent choice : Polar aprotic solvents (DMF, THF) enhance reaction efficiency.
- Temperature : Reflux conditions (~80–100°C) improve yield but require monitoring for decomposition.
- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate reactions .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Side Reactions |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | 75–85 | Ester hydrolysis |
| 2 | NaH, THF, 0°C | 60–70 | Amide formation |
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include:
- Benzofuran protons : Aromatic protons at δ 6.8–7.5 ppm (split due to substituents) .
- Ester group : Ethyl group signals (CH₃ at δ 1.2–1.4 ppm, CH₂ at δ 4.1–4.3 ppm) .
- IR Spectroscopy : Ester C=O stretch at ~1740 cm⁻¹ and benzoyl C=O at ~1680 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak at m/z 353 (C₁₈H₁₅NO₅) with fragmentation patterns confirming the benzofuran core .
Q. What are the critical parameters for crystallization and X-ray diffraction analysis?
- Methodological Answer :
- Crystallization : Slow evaporation of a benzene/ethyl acetate solution yields suitable single crystals .
- X-ray Refinement :
- Use SHELXL for structure refinement. Key parameters:
- R-factor : Aim for <5% (high-resolution data).
- Hydrogen placement : Riding models for non-polar H atoms; O–H bonds refined independently .
- ORTEP Visualization : Generate thermal ellipsoid plots to validate planar benzofuran geometry (mean deviation <0.01 Å) .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data (e.g., anticancer vs. no activity)?
- Methodological Answer :
- Dose-Response Studies : Test across multiple concentrations (e.g., 1–100 μM) to identify threshold effects.
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected targets (e.g., apoptosis regulators) .
- Assay Conditions : Control for solvent interference (e.g., DMSO cytotoxicity at >0.1% v/v).
- Data Table :
| Study | Cell Line | IC₅₀ (μM) | Proposed Mechanism | Contradiction Source |
|---|---|---|---|---|
| A | MCF-7 | 12.5 | Apoptosis | Solvent concentration |
| B | HeLa | >100 | Inactive | Low permeability |
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Variable Substituents : Modify the benzoyl group (e.g., electron-withdrawing vs. donating groups) and ester chain length.
- Biological Assays : Test derivatives against enzyme targets (e.g., kinases) using fluorescence polarization or SPR binding assays .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with biological targets .
Q. What advanced techniques analyze crystallographic data discrepancies (e.g., twinning or disorder)?
- Methodological Answer :
- Twinning Detection : Use PLATON to check for twinning ratios; refine using SHELXL TWIN commands .
- Disorder Modeling : Split occupancy refinement for overlapping atoms (e.g., ethyl groups) with constraints to maintain geometry .
- Validation Tools : CIF-check reports to ensure compliance with IUCr standards .
Q. How to address stability issues under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing :
pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24h; analyze via HPLC .
Thermal Degradation : Heat to 60°C for 48h; monitor ester hydrolysis by TLC (Rf shift).
- Data Table :
| Condition | Degradation Product | Half-Life (h) |
|---|---|---|
| pH 2 | Carboxylic acid | 8 |
| pH 7.4 | Stable | >48 |
| 60°C | Partial hydrolysis | 24 |
Data Contradiction Analysis
Q. Why do computational predictions of reactivity conflict with experimental results?
- Methodological Answer :
- Solvent Effects : DFT calculations often neglect solvent interactions; use COSMO-RS to model solvation .
- Steric Hindrance : Molecular mechanics simulations (e.g., MMFF94) may reveal inaccessible reaction sites .
Q. How to validate the biological mechanism when in vitro and in vivo data disagree?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
